molecular formula C6H8O7-2 B10777850 4-deoxy-D-glucarate

4-deoxy-D-glucarate

Cat. No.: B10777850
M. Wt: 192.12 g/mol
InChI Key: WZLURCXZSPTANB-YVZJFKFKSA-L
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Description

4-Deoxyglucarate is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives It is structurally characterized by the absence of a hydroxyl group at the fourth carbon position of glucaric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Deoxyglucarate can be synthesized through the dehydration of D-glucarate. The process involves the removal of a hydroxyl group from the fourth carbon position, typically using a dehydratase enzyme. The reaction conditions often include a buffered solution with a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods: Industrial production of 4-Deoxyglucarate involves the fermentation of microorganisms such as Escherichia coli and Acinetobacter baylyi. These microorganisms are genetically engineered to express the necessary enzymes for the conversion of D-glucarate to 4-Deoxyglucarate. The process is carried out in bioreactors under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxyglucarate undergoes several types of chemical reactions, including:

    Oxidation: Conversion to keto-deoxyglucarate.

    Reduction: Formation of deoxyglucaric acid.

    Substitution: Replacement of functional groups at specific carbon positions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often requires catalysts such as palladium on carbon or specific enzymes to facilitate the reaction.

Major Products:

Scientific Research Applications

4-Deoxyglucarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Deoxyglucarate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for dehydratase and decarboxylase enzymes, leading to the formation of keto-deoxyglucarate and other intermediates. These intermediates can enter the citric acid cycle, contributing to energy production and other cellular processes .

Comparison with Similar Compounds

    D-Glucarate: A precursor to 4-Deoxyglucarate, involved in similar metabolic pathways.

    Keto-deoxyglucarate: An oxidation product of 4-Deoxyglucarate.

    Deoxyglucaric Acid: A reduction product of 4-Deoxyglucarate.

Uniqueness: 4-Deoxyglucarate is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H8O7-2

Molecular Weight

192.12 g/mol

IUPAC Name

(2R,3S,5S)-2,3,5-trihydroxyhexanedioate

InChI

InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/p-2/t2-,3-,4+/m0/s1

InChI Key

WZLURCXZSPTANB-YVZJFKFKSA-L

Isomeric SMILES

C([C@@H]([C@H](C(=O)[O-])O)O)[C@@H](C(=O)[O-])O

Canonical SMILES

C(C(C(C(=O)[O-])O)O)C(C(=O)[O-])O

Origin of Product

United States

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